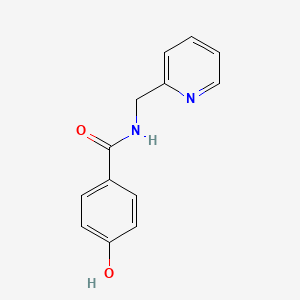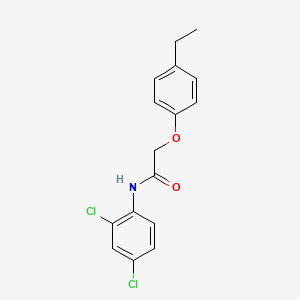![molecular formula C15H23N3O5 B5868321 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively in recent years.
Wirkmechanismus
The exact mechanism of action of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the disruption of various cellular processes. It has also been found to induce oxidative stress in cells, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol in lab experiments include its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol. One area of interest is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate its potential toxicity and to determine its safety for use in humans.
Synthesemethoden
The synthesis of 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol involves a multi-step process. The first step involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperazine to form 4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to yield 2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUXLMHWUHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)


![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)